molecular formula C84H117N21O23S B164050 Ece substrate CAS No. 133752-35-9

Ece substrate

Cat. No.: B164050
CAS No.: 133752-35-9
M. Wt: 1821 g/mol
InChI Key: CJTNQOINDCUPHE-FZONESBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ece substrate is a compound involved in the biosynthesis of endothelins, which are potent vasoconstrictive peptides. Endothelins play a crucial role in various physiological processes, including vascular tone regulation, cell proliferation, and hormone production. The substrate is specifically hydrolyzed by endothelin converting enzyme to produce active endothelins, such as endothelin-1, endothelin-2, and endothelin-3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endothelin converting enzyme substrate involves the hydrolysis of precursor peptides, such as big endothelin-1, big endothelin-2, and big endothelin-3. The hydrolysis is catalyzed by endothelin converting enzyme, a zinc metalloprotease. The reaction conditions typically include an optimal pH of around 7.4 and the presence of specific cofactors .

Industrial Production Methods: Industrial production of endothelin converting enzyme substrate involves the use of recombinant DNA technology to produce large quantities of the precursor peptides. These peptides are then subjected to enzymatic hydrolysis using purified endothelin converting enzyme to yield the active substrate .

Chemical Reactions Analysis

Types of Reactions: Ece substrate undergoes hydrolysis reactions catalyzed by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the precursor peptides to produce active endothelins .

Common Reagents and Conditions: The hydrolysis reactions require the presence of endothelin converting enzyme, zinc ions as cofactors, and an optimal pH of around 7.4. The reactions are typically carried out in buffered solutions to maintain the pH .

Major Products: The major products of the hydrolysis reactions are active endothelins, such as endothelin-1, endothelin-2, and endothelin-3. These active peptides have significant physiological effects, including vasoconstriction and cell proliferation .

Scientific Research Applications

Ece substrate has numerous scientific research applications across various fields:

Chemistry: In chemistry, the substrate is used to study the enzymatic mechanisms of endothelin converting enzyme and to develop inhibitors that can modulate the enzyme’s activity .

Biology: In biology, the substrate is used to investigate the role of endothelins in cellular processes, such as cell proliferation, differentiation, and apoptosis. It is also used to study the signaling pathways activated by endothelins .

Medicine: In medicine, the substrate is used to develop therapeutic agents for conditions associated with endothelin dysregulation, such as hypertension, pulmonary arterial hypertension, and heart failure. It is also used in diagnostic assays to measure endothelin levels in biological samples .

Industry: In the pharmaceutical industry, the substrate is used in the development of drugs targeting the endothelin pathway. It is also used in the production of endothelin receptor antagonists and endothelin converting enzyme inhibitors .

Mechanism of Action

The mechanism of action of endothelin converting enzyme substrate involves its hydrolysis by endothelin converting enzyme. The enzyme cleaves specific peptide bonds within the substrate to produce active endothelins. These active peptides then bind to endothelin receptors on target cells, triggering a cascade of intracellular signaling events that lead to various physiological effects, such as vasoconstriction, cell proliferation, and hormone secretion .

Comparison with Similar Compounds

  • Big endothelin-1
  • Big endothelin-2
  • Big endothelin-3

Comparison: Ece substrate is unique in its specific cleavage by endothelin converting enzyme to produce active endothelins. While similar compounds, such as big endothelin-1, big endothelin-2, and big endothelin-3, also serve as substrates for the enzyme, they differ in their amino acid sequences and the specific peptide bonds cleaved by the enzyme . This specificity allows for the production of distinct endothelin isoforms with unique physiological effects.

Properties

CAS No.

133752-35-9

Molecular Formula

C84H117N21O23S

Molecular Weight

1821 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C84H117N21O23S/c1-11-44(7)70(103-83(124)71(45(8)12-2)102-79(120)62(35-67(110)111)98-75(116)57(30-42(3)4)96-76(117)60(94-47(10)107)33-50-38-87-41-93-50)82(123)99-58(31-48-36-90-54-21-14-13-18-51(48)54)77(118)101-69(43(5)6)81(122)100-61(34-65(85)108)78(119)104-72(46(9)106)84(125)105-29-17-23-63(105)80(121)95-56(74(115)97-59(32-49-37-86-40-92-49)73(114)91-39-68(112)113)25-26-66(109)89-28-27-88-55-22-15-20-53-52(55)19-16-24-64(53)129(126,127)128/h13-16,18-22,24,36-38,40-46,56-63,69-72,88,90,106H,11-12,17,23,25-35,39H2,1-10H3,(H2,85,108)(H,86,92)(H,87,93)(H,89,109)(H,91,114)(H,94,107)(H,95,121)(H,96,117)(H,97,115)(H,98,116)(H,99,123)(H,100,122)(H,101,118)(H,102,120)(H,103,124)(H,104,119)(H,110,111)(H,112,113)(H,126,127,128)/t44-,45-,46+,56-,57-,58-,59-,60-,61-,62-,63-,69-,70?,71-,72-/m0/s1

InChI Key

CJTNQOINDCUPHE-FZONESBBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)N[C@@H](CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)NC(CC6=CN=CN6)C(=O)NCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C

sequence

HLDIIWVNTPXHG

Synonyms

ECE substrate
endothelin converting enzyme substrate

Origin of Product

United States

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